SERT Binding Affinity: cis-(-)-Paroxetine Versus Other SSRIs
The target compound cis-(-)-paroxetine exhibits exceptionally high binding affinity for the human serotonin transporter (hSERT), with a reported Ki value of 0.05 nM [1]. This affinity is substantially greater than that of other widely used SSRIs: escitalopram (Ki = 1.1 nM), R-fluoxetine (Ki = 1.4 nM), and fluoxetine (Ki = 28.39 μM for PMAT) [2][3]. The ~20-fold higher potency compared to escitalopram underscores a clear differentiation in molecular target engagement.
| Evidence Dimension | hSERT binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.05 nM |
| Comparator Or Baseline | Escitalopram: 1.1 nM; R-fluoxetine: 1.4 nM; Fluoxetine (PMAT): 28.39 μM |
| Quantified Difference | ~20-fold higher affinity than escitalopram |
| Conditions | In vitro radioligand binding assays using [3H]-5-HT or similar |
Why This Matters
For researchers studying SERT pharmacology or screening for novel ligands, the superior binding affinity of cis-(-)-paroxetine provides a more sensitive and specific tool for competitive binding studies and functional assays, potentially reducing required compound quantities and improving assay windows.
- [1] CHEBI:7936 - paroxetine. European Bioinformatics Institute. Last Modified: 5 March 2025. View Source
- [2] Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological Psychiatry, 2001, 50(5), 345-350. View Source
- [3] Table 3. IC50 towards PMAT. PMC1828907. View Source
